molecular formula C23H22ClN3O5 B4120051 7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4120051
M. Wt: 455.9 g/mol
InChI Key: QOWYEXUYBUXDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules similar to 7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step reactions that require precise control over reaction conditions to ensure the desired product is obtained. For example, the synthesis process may start from specific precursors, such as o-nitrobenzoyl sarcosine or methyl o-hydroxybenzoylpyruvate, and proceed through several steps, including reactions with N,N-dimethylethylenediamine and aromatic aldehydes, to produce various derivatives with high yield (Angelov et al., 2023); (Vydzhak & Panchishyn, 2010).

Molecular Structure Analysis

The detailed molecular structure of compounds like this compound can be elucidated using advanced spectroscopic techniques such as NMR (1H NMR, 13C NMR), HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS). These techniques provide insights into the compound's structure, including the arrangement of atoms and the presence of functional groups, ensuring the synthesis's accuracy and the compound's identity (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Compounds with similar structures to the one participate in various chemical reactions, including acylation, cycloaddition, and polymerization. These reactions are crucial for modifying the compound's chemical properties and enhancing its application potential in different domains, such as materials science for the development of photoluminescent polymers (Jones et al., 1990); (Zhang & Tieke, 2008).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and photoluminescence, are critical for its application in various fields. These properties can be systematically studied and optimized to enhance the compound's utility in targeted applications, including its use in electronic devices or as a component of functional materials (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, define the potential applications of the compound. For instance, the compound's ability to undergo specific reactions, such as cycloaddition or polymerization, and its stability in various solvents, are essential for its application in synthetic chemistry and materials science (Moroz et al., 2018).

properties

IUPAC Name

7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5/c1-3-25(4-2)10-11-26-20(14-6-5-7-16(12-14)27(30)31)19-21(28)17-13-15(24)8-9-18(17)32-22(19)23(26)29/h5-9,12-13,20H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWYEXUYBUXDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.